molecular formula C8H4BrN3 B2623122 5-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile CAS No. 1352900-95-8

5-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile

Cat. No.: B2623122
CAS No.: 1352900-95-8
M. Wt: 222.045
InChI Key: DVJIKRNIXUZDLT-UHFFFAOYSA-N
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Description

5-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile is a heterocyclic compound with the molecular formula C8H4BrN3 It is characterized by a pyrazolo[1,5-a]pyridine core structure substituted with a bromine atom at the 5-position and a cyano group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromo-3-nitropyridine with hydrazine hydrate, followed by cyclization and subsequent introduction of the cyano group. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.

    Cyclization Reactions: It can be involved in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and bases like sodium hydride or potassium carbonate.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

5-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of kinase inhibitors.

    Industry: It can serve as an intermediate in the production of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 5-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile in biological systems involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and blocking their activity. The exact pathways and targets can vary depending on the specific application and the structure of the derivatives formed from this compound.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile
  • 5-Bromopyrazolo[3,4-b]pyridine-3-carbonitrile

Uniqueness

5-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may offer different biological activities and synthetic utility, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

5-bromopyrazolo[1,5-a]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrN3/c9-7-1-2-12-8(3-7)6(4-10)5-11-12/h1-3,5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVJIKRNIXUZDLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)C#N)C=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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